molecular formula C23H28N2O7S B2765355 Ethyl 4-phenyl-2-(3-(piperidin-1-yl)propanamido)thiophene-3-carboxylate oxalate CAS No. 381687-79-2

Ethyl 4-phenyl-2-(3-(piperidin-1-yl)propanamido)thiophene-3-carboxylate oxalate

Cat. No.: B2765355
CAS No.: 381687-79-2
M. Wt: 476.54
InChI Key: VSNGDLFVEGGYOJ-UHFFFAOYSA-N
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Description

Ethyl 4-phenyl-2-(3-(piperidin-1-yl)propanamido)thiophene-3-carboxylate oxalate is a thiophene-based derivative featuring a phenyl group at the 4-position and a propanamido side chain substituted with a piperidine ring at the 2-position. The oxalate salt form likely enhances its crystallinity, solubility, and stability, which are critical for pharmaceutical applications. The compound’s synthesis likely follows methods analogous to those reported for similar thiophene derivatives, such as condensation reactions using piperidine as a catalyst or reflux conditions with amide coupling agents .

Properties

IUPAC Name

ethyl 4-phenyl-2-(3-piperidin-1-ylpropanoylamino)thiophene-3-carboxylate;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3S.C2H2O4/c1-2-26-21(25)19-17(16-9-5-3-6-10-16)15-27-20(19)22-18(24)11-14-23-12-7-4-8-13-23;3-1(4)2(5)6/h3,5-6,9-10,15H,2,4,7-8,11-14H2,1H3,(H,22,24);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSNGDLFVEGGYOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)CCN3CCCCC3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-phenyl-2-(3-(piperidin-1-yl)propanamido)thiophene-3-carboxylate oxalate typically involves multiple steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a ketone, a cyanoacetate, and elemental sulfur.

    Introduction of the Phenyl Group: The phenyl group is usually introduced via a Friedel-Crafts acylation reaction, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Attachment of the Piperidine Moiety: The piperidine ring is incorporated through a nucleophilic substitution reaction, where a halogenated precursor reacts with piperidine.

    Esterification: The ester functional group is formed by reacting the carboxylic acid derivative with ethanol in the presence of an acid catalyst.

    Formation of the Oxalate Salt: The final step involves the reaction of the ester compound with oxalic acid to form the oxalate salt.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent flow rates, is crucial for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine moiety, where halogenated reagents replace hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenated reagents like bromoethane in the presence of a base.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of Ethyl 4-phenyl-2-(3-(piperidin-1-yl)propanamido)thiophene-3-carboxylate oxalate typically involves multi-step organic reactions that include the formation of thiophene derivatives, amidation reactions, and esterification processes. The characterization of the compound is often performed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm the structural integrity and purity of the synthesized product.

Anticonvulsant Properties

Recent studies have indicated that derivatives of compounds similar to Ethyl 4-phenyl-2-(3-(piperidin-1-yl)propanamido)thiophene-3-carboxylate exhibit anticonvulsant activity. For example, compounds with similar piperidine structures have been shown to effectively modulate voltage-gated sodium channels, which are critical in seizure activity. In experimental models, these compounds demonstrated significant protective effects against induced seizures, suggesting a potential application in epilepsy treatment .

Anticancer Activity

The compound's structural features make it a candidate for anticancer drug development. Research has indicated that thiophene-based compounds can inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The presence of the piperidine moiety may enhance its bioactivity by improving solubility and cellular uptake .

Neuroprotective Effects

Studies have explored the neuroprotective properties of similar compounds in models of neurodegenerative diseases. The ability to cross the blood-brain barrier and interact with neurotransmitter systems positions this compound as a potential therapeutic agent for conditions such as Alzheimer's disease and Parkinson's disease .

Case Study 1: Anticonvulsant Activity Evaluation

In a controlled study involving animal models, a series of piperidine derivatives were tested for their anticonvulsant efficacy using maximal electroshock seizure tests. The results indicated that compounds structurally related to Ethyl 4-phenyl-2-(3-(piperidin-1-yl)propanamido)thiophene-3-carboxylate exhibited high protective indices comparable to established antiseizure medications .

Case Study 2: Cancer Cell Line Testing

Another study focused on evaluating the cytotoxic effects of thiophene derivatives on various cancer cell lines, including breast and lung cancer cells. The findings revealed that these compounds induced significant cell death through apoptosis, highlighting their potential as novel anticancer agents .

Mechanism of Action

The mechanism of action of Ethyl 4-phenyl-2-(3-(piperidin-1-yl)propanamido)thiophene-3-carboxylate oxalate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by occupying the active site or alter receptor function by binding to allosteric sites.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Thiophene Derivatives

Compound Name Key Substituents Heterocyclic Amine Molecular Formula (Free Base) Notable Properties/Activities Reference
Target Compound (Oxalate Salt) 4-phenyl, 3-(piperidin-1-yl)propanamido Piperidine C21H25N3O3S Improved solubility (oxalate salt) -
Ethyl 2-[3-(4-methylpiperazin-1-yl)propanamido]-4-phenylthiophene-3-carboxylate 4-phenyl, 3-(4-methylpiperazin-1-yl)propanamido 4-Methylpiperazine C21H27N3O3S Higher basicity, potential enhanced solubility
Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate 4,5-dimethyl, 2-cyano-3-(substituted phenyl)acrylamido Piperidine (catalyst) Varies by substituent Antioxidant, anti-inflammatory
(S)-ethyl 5-(3-(2-acetamidoethyl)-5-methoxy-1H-indol-1-yl)-4-amino-... Indole, acetamidoethyl, methoxy, amino groups None specified Complex structure Enhanced aromaticity, potential CNS activity

Key Comparative Insights

Heterocyclic Amine Modifications

  • Piperidine vs. Piperazine: Replacing piperidine (in the target compound) with 4-methylpiperazine (as in CAS 156724-46-8) introduces an additional nitrogen atom and a methyl group.
  • Catalytic Role of Piperidine : In , piperidine is used as a catalyst in synthesizing acrylamido-thiophene derivatives, suggesting its utility in facilitating condensation reactions for analogous compounds .

Substituent Effects on Bioactivity

  • Antioxidant and Anti-inflammatory Activities: The cyano and substituted phenyl groups in ’s derivatives correlate with reported antioxidant and anti-inflammatory properties. While the target compound lacks these substituents, its piperidine side chain may confer distinct biological interactions .
  • This contrasts with the target compound’s simpler architecture, highlighting how aromatic systems influence target specificity .

Salt Forms and Physicochemical Properties

  • Oxalate Salt Advantage : The target compound’s oxalate salt likely improves crystallinity and stability compared to the free-base analogs (e.g., CAS 156724-46-8). Such modifications are standard in drug development to optimize bioavailability .

Regulatory and Industrial Context

    Biological Activity

    Ethyl 4-phenyl-2-(3-(piperidin-1-yl)propanamido)thiophene-3-carboxylate oxalate, with the CAS number 381687-79-2, is a compound of interest due to its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings.

    The molecular formula of this compound is C23H28N2O7SC_{23}H_{28}N_{2}O_{7}S, with a molecular weight of 476.5 g/mol. The compound's structure includes a thiophene ring, an amide linkage, and an ethyl ester moiety, which may contribute to its biological properties.

    PropertyValue
    Molecular FormulaC23H28N2O7S
    Molecular Weight476.5 g/mol
    CAS Number381687-79-2

    Antimicrobial Activity

    Research has indicated that compounds similar to Ethyl 4-phenyl-2-(3-(piperidin-1-yl)propanamido)thiophene-3-carboxylate exhibit antimicrobial properties. A study on related thiophene derivatives showed significant activity against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .

    Anti-inflammatory Effects

    Thiophene derivatives have been noted for their anti-inflammatory properties. In vitro studies demonstrated that such compounds can inhibit the production of pro-inflammatory cytokines, which are critical in the pathogenesis of various inflammatory diseases. This suggests that Ethyl 4-phenyl-2-(3-(piperidin-1-yl)propanamido)thiophene-3-carboxylate might also possess similar effects .

    Anticancer Potential

    The anticancer activity of thiophene-based compounds has been explored extensively. For instance, a derivative exhibited cytotoxic effects on cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism involved the modulation of signaling pathways related to cell survival and death . Further research is needed to elucidate the specific pathways influenced by Ethyl 4-phenyl-2-(3-(piperidin-1-yl)propanamido)thiophene-3-carboxylate.

    Study on Antimicrobial Activity

    A recent study investigated the antimicrobial efficacy of various thiophene derivatives against Gram-positive and Gram-negative bacteria. The results showed that certain modifications to the thiophene structure enhanced antimicrobial potency significantly. The study concluded that further optimization could lead to the development of effective antimicrobial agents .

    In Vivo Studies on Anti-inflammatory Effects

    In vivo models have demonstrated that thiophene derivatives can reduce inflammation markers in animal models of arthritis. The administration of these compounds led to decreased levels of TNF-alpha and IL-6, indicating their potential as therapeutic agents for inflammatory diseases .

    Q & A

    Q. What are the key steps for synthesizing Ethyl 4-phenyl-2-(3-(piperidin-1-yl)propanamido)thiophene-3-carboxylate oxalate?

    • Methodological Answer : The synthesis typically involves:

    Cyclocondensation : Formation of the thiophene core via cyclization of a β-keto ester precursor.

    Substituent Introduction : Functionalization at the 2-position with the 3-(piperidin-1-yl)propanamido group using coupling reagents like EDC/HOBt.

    Oxalate Salt Formation : Reaction with oxalic acid to improve solubility and crystallinity.
    Critical parameters include solvent choice (e.g., DMF or THF), temperature control (0–25°C for coupling steps), and purification via column chromatography or recrystallization .

    Q. How can researchers confirm the purity and structural integrity of this compound?

    • Methodological Answer : Use a combination of:
    • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to verify substituent positions and integration ratios.
    • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight.
    • High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95% by area under the curve).
    • X-ray Crystallography : For definitive 3D structural confirmation if single crystals are obtainable .

    Q. What safety protocols are essential for handling this compound?

    • Methodological Answer :
    • Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles to mitigate skin/eye irritation risks.
    • Ventilation : Use fume hoods to avoid inhalation of fine particles (respiratory toxicity noted in similar thiophene derivatives).
    • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

    Advanced Research Questions

    Q. How can researchers resolve contradictions in reported biological activity data for this compound?

    • Methodological Answer :
    • Assay Standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and assay conditions (e.g., ATP levels for kinase studies).
    • Structural Reanalysis : Verify batch purity via HPLC and check for degradation products.
    • Target Profiling : Use computational docking (e.g., AutoDock Vina) to compare binding affinities across reported targets (e.g., kinases, GPCRs) .

    Q. What strategies optimize the compound’s synthetic yield and scalability?

    • Methodological Answer :
    • Solvent Optimization : Replace DMF with less polar solvents (e.g., dichloromethane) to improve reaction kinetics.
    • Catalyst Screening : Test alternatives to EDC/HOBt, such as DCC or DMAP, for amide coupling efficiency.
    • Process Automation : Implement flow chemistry for precise control of temperature and reagent addition .

    Q. How does the piperidinyl-propanamido moiety influence the compound’s pharmacological profile?

    • Methodological Answer :
    • Structure-Activity Relationship (SAR) Studies : Synthesize analogs with modified piperidine rings (e.g., morpholine or pyrrolidine substitutions).
    • Pharmacokinetic Analysis : Compare logP, plasma protein binding, and metabolic stability (e.g., microsomal assays) to assess bioavailability changes.
    • Target Engagement : Use surface plasmon resonance (SPR) to measure binding kinetics to suspected targets (e.g., serotonin receptors) .

    Q. What experimental designs are recommended for assessing the compound’s toxicity in preclinical models?

    • Methodological Answer :
    • In Vitro Toxicity : Conduct MTT assays on primary hepatocytes and renal cells to screen for organ-specific toxicity.
    • In Vivo Studies : Dose-ranging in rodents (OECD Guideline 420) with histopathology and serum biomarker analysis (e.g., ALT, creatinine).
    • Genotoxicity : Ames test for mutagenicity and comet assay for DNA damage .

    Application-Specific Questions

    Q. How can this compound be evaluated for use in organic field-effect transistors (OFETs)?

    • Methodological Answer :
    • Thin-Film Fabrication : Spin-coating or vacuum deposition to create active layers.
    • Electrical Characterization : Measure charge carrier mobility (μ\mu) and on/off ratio (Ion/IoffI_{on}/I_{off}) using a semiconductor parameter analyzer.
    • Morphological Analysis : Atomic force microscopy (AFM) and grazing-incidence XRD to correlate film structure with performance .

    Q. What computational methods predict the compound’s interaction with biological targets?

    • Methodological Answer :
    • Molecular Dynamics (MD) Simulations : Simulate binding to homology-modeled receptors (e.g., using GROMACS).
    • Free Energy Perturbation (FEP) : Calculate binding affinity changes for point mutations in the target protein.
    • ADMET Prediction : Tools like SwissADME or ADMETlab2.0 to forecast absorption and toxicity profiles .

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